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Technical Guide & Structural Insights

Executive Summary: The Medium-Ring Paradox
The 1,5-diazecane scaffold (a 10-membered ring with nitrogen atoms at positions 1 and 5)

represents a classic "privileged structure" in medicinal chemistry that is simultaneously highly

versatile and energetically frustrated.[1] Unlike stable 6-membered rings (chair) or rigid

macrocycles, 1,5-diazecanes exist in a conformational "twilight zone" dominated by Prelog

strain (transannular steric repulsion).[1]

For the drug developer, this instability is a feature, not a bug.[1] The high-energy ground state

allows these rings to adopt specific binding conformations with lower entropic penalties upon

protein binding, provided the ring is appropriately substituted.[1] This guide analyzes the

energetic landscape, transannular interactions, and stabilization strategies for this system.[1]

Theoretical Framework: Energetics & Topology[1]
The Boat-Chair-Boat (BCB) Paradigm
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The parent carbocycle, cyclodecane, preferentially adopts a Boat-Chair-Boat (BCB)

conformation to minimize Pitzer strain (torsional eclipsing) and transannular hydrogen

repulsion.[1]

In 1,5-diazecane, the replacement of C-H bonds with nitrogen lone pairs at positions 1 and 5

fundamentally alters this landscape:

Relief of Transannular Strain: The lack of inward-pointing hydrogens on the nitrogen atoms

(if tertiary) significantly relieves the transannular strain that plagues cyclodecane.

Dipolar Repulsion: If the nitrogens are unprotonated, lone-pair/lone-pair repulsion prevents

the "collapsed" conformations seen in carbocycles, forcing the ring into more open, twisted

geometries.

Transannular Interactions: The Dominant Force
The defining characteristic of 1,5-diazecanes is the proximity of the N-1 and C-6 (or C-10)

centers across the ring. This leads to two critical phenomena:

N···H···N "Proton Sponge" Effect: In protonated forms (or specific fused systems like

naphthalene-1,8-diyl derivatives), the two nitrogens can share a proton in a strong, linear

hydrogen bond.[1] This "locks" the conformation into a rigid, bicyclic-like shape.[1]

N→C=O[1] Cyclolization (in Lactams): In 1,5-diazecane-6,10-diones (cyclic diamides), the

nitrogen lone pair is spatially positioned to attack the transannular carbonyl carbon.[1] This

reversible reaction forms a bicyclic cyclol intermediate (often a [5.3.0] system), complicating

NMR analysis and purification.[1]

Computational & Experimental Analysis
Visualization of Conformational Pathways
The following diagram illustrates the critical conformational pathways and the "Cyclolization

Trap" that researchers must account for during synthesis and analysis.
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Caption: Conformational manifold of 1,5-diazecane. Note the 'Cyclol' trap (red) which competes

with the open ring form.

Quantitative Data: Strain & Barriers
The following table summarizes the energetic parameters relevant to 1,5-diazecane derivatives

compared to standard rings.

Parameter
Cyclohexane
(Ref)

Cyclodecane
1,5-Diazecane
(Amine)

1,5-Diazecane-
6,10-dione

Ring Strain

(kcal/mol)
0.1 ~12-14 ~8-10 (Est.)[1]

High (Amide

distortion)

Dominant Strain

Type
None

Transannular

(H...H)

Dipolar /

Torsional

Amide Twist

(Z/E)

Barrier to

Inversion
10.8 kcal/mol 6-7 kcal/mol

< 5 kcal/mol

(Fluxional)
~15-18 kcal/mol

Preferred

Geometry
Chair Boat-Chair-Boat Twist-Boat-Chair Distorted Crown
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Protocol: Detecting Transannular Interactions via NMR
Objective: Determine if your 1,5-diazecane derivative exists as an open ring or a transannular

cyclol.[1]

Methodology:

Solvent Selection: Dissolve 5-10 mg of compound in DMSO-d6 (polar, disrupts weak H-

bonds) and CDCl3 (non-polar, favors intramolecular H-bonds).[1]

Variable Temperature (VT) NMR:

Cool sample to -60°C.

Observe the splitting of methylene protons (

to Nitrogen).[1]

Interpretation: In the open form, these protons are enantiotopic (or diastereotopic but

averaging fast).[1] In the cyclol form, the ring becomes rigid/bicyclic, leading to distinct,

complex splitting patterns and a significant chemical shift change for the "bridgehead"

carbon (formerly carbonyl).[1]

IR Spectroscopy Validation:

Look for the Carbonyl stretch (

).[1]

Open Ring (Amide): Strong band at ~1640–1680 cm⁻¹.[1]

Cyclol (Alcohol):[1] Loss of C=O band; appearance of O-H stretch at ~3300–3500 cm⁻¹.[1]

Synthesis: Successive Ring Expansion (SuRE)
The most authoritative method for accessing these rings is the Successive Ring Expansion

(SuRE) developed by the Unsworth group. This avoids the high-dilution requirements of

traditional macrocyclization.[1]
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Workflow Logic:

Start: 6-membered lactam (Piperidin-2-one).

Acylation: React with a linear amino-acid chloride side chain.[1]

Expansion: The side chain amine attacks the lactam carbonyl (transannularly), cleaving the

original bond and expanding the ring by 4 atoms (6 → 10).[1]

Result: 1,5-diazecane-2,6-dione.

6-Membered Lactam
(Piperidin-2-one)

N-Acyl Intermediate
(Linear Side Chain)

 Acylation Transannular Attack
(Ring Expansion)

 Base/Heat 1,5-Diazecane-2,6-dione
(10-Membered Ring)

 C-N Bond Cleavage

Click to download full resolution via product page

Caption: The SuRE workflow converts stable 6-membered rings into 10-membered 1,5-

diazecanes via controlled expansion.[1]

Applications in Drug Discovery[2]
The "Z,E-Diamide" Twist
In 1,5-diazecane-2,6-diones, X-ray crystallography often reveals a Z,E-diamide configuration.

[1] One amide bond is cis (Z) and the other is trans (E).[1]

Significance: This induces a permanent twist in the ring, creating a chiral plane even in

achiral molecules.[1] This specific geometry mimics the

-turn secondary structure of peptides, making 1,5-diazecanes excellent peptidomimetics.[1]

Scaffold for Kinase Inhibition
The 10-membered ring is large enough to span the ATP-binding pocket of kinases but flexible

enough to "mold" to the active site.

Design Strategy: Rigidify the ring by fusing it to an aromatic system (e.g., naphthalene or

benzene) to create benzo-fused 1,5-diazecanes.[1] This limits the entropic cost of binding
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while maintaining the unique vector orientation of the 1,5-nitrogens.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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